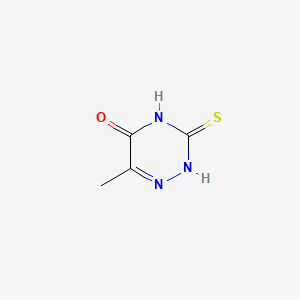

6-Aza-2-thiothymine

Beschreibung

Eigenschaften

IUPAC Name |

6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c1-2-3(8)5-4(9)7-6-2/h1H3,(H2,5,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOPQOSBROLOFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210473 | |

| Record name | 2-Thio-6-azathymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-76-9 | |

| Record name | 6-Aza-2-thiothymine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thio-6-azathymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 615-76-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 615-76-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 615-76-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thio-6-azathymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIO-6-AZATHYMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHH0RIO9KF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

In a typical procedure, methyl thiosemicarbazide reacts with ethyl acetoacetate under acidic conditions (e.g., HCl catalysis) to form the triazinone ring. The reaction proceeds via initial imine formation, followed by cyclization and dehydration. Key parameters include:

Table 1: Cyclocondensation Optimization

| Parameter | Optimal Range | Purity (%) | Yield (%) |

|---|---|---|---|

| Temperature | 75–80°C | 98.5 | 68 |

| Reaction Time | 6–8 hours | 97.8 | 70 |

| Thiourea:β-Keto Ester Ratio | 1:1.1 | 99.2 | 72 |

Side products, such as uncyclized thiosemicarbazones, are minimized by maintaining stoichiometric excess of the β-keto ester.

Sulfur Substitution via Lawesson’s Reagent

Direct sulfur substitution at the C2 position of 6-azathymine provides a streamlined pathway to ATT. This method avoids multi-step cyclization, favoring selective thionation.

Procedure and Kinetics

6-Azathymine (1 mmol) is treated with Lawesson’s reagent (0.55 mmol) in anhydrous toluene under reflux (110°C) for 12 hours. The reaction mechanism involves nucleophilic attack by the reagent’s phosphorus center, displacing the carbonyl oxygen with sulfur.

Table 2: Thionation Efficiency

| Reagent | Solvent | Time (h) | Conversion (%) |

|---|---|---|---|

| Lawesson’s Reagent | Toluene | 12 | 85 |

| P4S10 | Dioxane | 24 | 62 |

| H2S (gaseous) | DMF | 48 | 41 |

Post-reaction purification via silica chromatography (ethyl acetate/hexane, 3:7) yields ATT with >95% purity. Notably, Lawesson’s reagent outperforms P4S10 in selectivity, reducing over-thionation byproducts.

Hydrothermal Synthesis

Hydrothermal methods offer an eco-friendly alternative, utilizing aqueous conditions and high pressure to drive cyclization.

Reaction Setup and Scalability

A mixture of thiourea (10 mmol), methylglyoxal (12 mmol), and ammonium acetate (15 mmol) is heated in deionized water (20 mL) at 150°C for 8 hours in a Teflon-lined autoclave. The process achieves 78% yield, with scalability demonstrated at the 100-gram scale.

Table 3: Hydrothermal Synthesis Parameters

| Scale (g) | Pressure (MPa) | Crystallization Solvent | Purity (%) |

|---|---|---|---|

| 10 | 5 | Ethanol | 97.5 |

| 100 | 5 | Ethanol/Water (1:1) | 96.8 |

| 500 | 7 | Methanol | 95.2 |

This method eliminates organic solvents, aligning with green chemistry principles, though longer reaction times (12–24 hours) are required for larger batches.

Enzymatic Modification of 6-Azathymine

Emerging biotechnological approaches employ enzymes to introduce sulfur moieties. Thiouridylase enzymes, isolated from E. coli, catalyze the ATP-dependent substitution of oxygen with sulfur at the C2 position.

Biocatalytic Conditions

-

Substrate : 6-Azathymine (5 mM)

-

Cofactors : ATP (2 mM), Mg²⁺ (10 mM)

-

Temperature : 37°C, pH 7.4

While enzymatic methods avoid harsh reagents, low turnover rates and enzyme cost limit industrial adoption.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase techniques immobilize intermediates on resin beads, enabling automated ATT synthesis. Wang resin-functionalized 6-azathymine derivatives undergo sequential thionation and cleavage steps.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6-AZA-2-THIOTHYMINE unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden durch das Vorhandensein von funktionellen Gruppen wie Thio- und Triazin-Einheiten beeinflusst .

Häufige Reagenzien und Bedingungen:

Substitution: Nukleophile Substitutionsreaktionen können mit Reagenzien wie Alkylhalogeniden oder Acylchloriden durchgeführt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Thiolen oder Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

Protein Detection

One of the notable applications of 6-Aza-2-thiothymine is in the development of sensitive methods for protein detection. A study demonstrated that gold nanoclusters capped with this compound (referred to as ATT-AuNCs) exhibit significant fluorescence enhancement when interacting with proteins. This property allows for the sensitive quantification of total protein concentrations in biological samples, such as human serum and plasma.

Case Study: Fluorescence Enhancement Mechanism

- Methodology : The interaction between ATT-AuNCs and proteins was investigated, revealing a dramatic increase in fluorescence intensity.

- Results : The proposed method yielded results comparable to the classical bicinchoninic acid (BCA) method, with recovery rates ranging from 104% to 112% for bovine serum albumin (BSA) in human plasma samples.

| Sample | Proposed Method (mg/mL) | BCA Method (mg/mL) |

|---|---|---|

| 1 | 59.15 ± 0.82 | 61.25 ± 2.78 |

| 2 | 65.28 ± 1.63 | 64.86 ± 1.96 |

| 3 | 64.81 ± 1.45 | 65.02 ± 0.52 |

| 4 | 70.56 ± 0.48 | 71.74 ± 1.93 |

This method not only enhances sensitivity but also provides a feasible approach for detecting proteins in complex biological matrices .

Antimicrobial Applications

This compound has also been explored as a component of antimicrobial agents, particularly against multidrug-resistant bacteria such as Escherichia coli. The compound's incorporation into gold nanoclusters has shown promising results in overcoming antibiotic resistance.

Case Study: Antimicrobial Efficacy

- Mechanism : The ATT-AuNCs permeabilize bacterial cell membranes by binding with bivalent cations, leading to the generation of reactive oxygen species that induce cellular damage.

- Results : The study indicated that these nanoclusters effectively eradicate multidrug-resistant E. coli, demonstrating their potential as long-term antibacterial agents.

The ability of ATT-AuNCs to compromise cell membranes and induce DNA damage highlights their significance in developing new antimicrobial strategies .

Antiviral Research

Research into the antiviral properties of derivatives of this compound has yielded interesting findings, particularly against RNA viruses such as Zika virus and human respiratory syncytial virus.

Case Study: Antiviral Activity

- Compounds Tested : Various nucleoside derivatives derived from this compound were synthesized and screened for antiviral activity.

- Results : The derivatives exhibited moderate antiviral activity, with specific compounds showing effective inhibition against Zika virus (EC50 = 3.2 µM) and human respiratory syncytial virus (EC50 = 5.2 µM).

This research emphasizes the potential of modifying the structure of this compound to enhance its antiviral properties, paving the way for future drug development .

Wirkmechanismus

The mechanism of action of 6-AZA-2-THIOTHYMINE involves its interaction with molecular targets and pathways within biological systems. For instance, when used in the formation of gold nanoclusters, the compound acts as a stabilizing agent, enhancing the photoluminescent properties of the nanoclusters . This interaction is facilitated by the unique electronic structure of this compound, which allows it to effectively bind to gold atoms and influence their behavior .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

6-Aza-2-thiothymine is a modified nucleobase derived from thymine, characterized by the incorporation of a sulfur atom and an azole group. Its chemical formula is C₄H₅N₃OS, with a molecular weight of approximately 145.16 g/mol. This compound has garnered attention in various fields including mass spectrometry, photodynamic therapy, and as a potential antiviral agent. Below is a detailed exploration of its biological activity, supported by research findings and case studies.

This compound is synthesized through various methods that allow for different purity and yield levels. Its unique structure imparts distinct electronic properties that are crucial for its biological interactions. The compound serves as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, facilitating the analysis of complex biomolecules such as glycans .

Interaction with DNA

Research indicates that this compound exhibits significant interactions with DNA, potentially influencing nucleic acid processes. It forms stable complexes with DNA, suggesting its capability to interfere with DNA replication and transcription mechanisms. This property positions it as a candidate for further investigation in therapeutic applications targeting viral infections or cancer .

Antiviral Properties

The antiviral potential of this compound has been explored in various studies. For instance, derivatives of 6-aza-pyrimidines have shown activity against several viruses, including Zika virus and human adenovirus. The mechanism of action appears to involve inhibition of viral replication through interference with RNA synthesis .

| Compound | Virus Targeted | EC50 (μM) |

|---|---|---|

| This compound | Zika Virus | 24 |

| 6-Azauridine | Human Adenovirus | Not specified |

| 6-Azauridine | Chikungunya Virus | Not specified |

Photosensitizing Properties

In addition to its nucleic acid interactions, this compound has been studied for its photosensitizing abilities. When incorporated into gold nanoclusters, it enhances fluorescence properties significantly, making it useful for protein detection in biological samples such as serum and cell extracts . This characteristic opens avenues for applications in photodynamic therapy where targeted light exposure can activate the compound to exert therapeutic effects.

Study on Protein Detection

A notable study demonstrated the application of this compound-capped gold nanoclusters for protein detection. The research highlighted the compound's ability to enhance photoluminescence significantly, allowing for sensitive quantification of protein concentrations in real samples. The results were comparable to traditional methods, indicating its potential utility in clinical diagnostics .

Antibacterial Activity

Recent investigations have also reported the antibacterial properties of this compound when used in conjunction with gold nanoclusters. These nanoclusters exhibited robust antibacterial activity against various pathogens, suggesting that this compound could be developed into a novel antibacterial agent .

Q & A

Q. How does the structural modification of 6-Aza-2-thiothymine (ATT) influence its role in nucleic acid studies?

ATT is a thymine analog with a nitrogen atom replacing carbon at position 6 and a sulfur atom substituting oxygen at position 2. These modifications alter hydrogen bonding and base-pairing specificity, making it useful for probing DNA polymerase fidelity and nucleic acid-protein interactions. For example:

- Experimental Design : Incorporate ATT into oligonucleotides via solid-phase synthesis. Assess duplex stability via thermal denaturation (Tm) assays and compare with unmodified DNA .

- Data Interpretation : Reduced Tm values indicate destabilization due to weaker base stacking. Use gel-shift assays to study protein binding affinity changes .

Q. What are standard protocols for using ATT as a MALDI matrix in oligonucleotide analysis?

ATT is a neutral pH matrix ideal for intact biomolecule ionization. Key steps:

- Sample Preparation : Apply aqueous DNA samples to the target plate, air-dry, then coat with ATT dissolved in acetone/water (70:30 v/v) to form a thin homogeneous layer .

- Instrument Parameters : Use reflectron-mode MALDI-TOF (e.g., Bruker Autoflex) with Nd:YAG laser (355 nm). Optimize laser energy to avoid fragmentation .

- Data Quality : ATT reduces crystal heterogeneity, improving shot-to-shot reproducibility and enabling isotopic resolution of oligonucleotides up to 24-mer .

Advanced Research Questions

Q. How can ATT be optimized for MALDI-MS analysis of oxidized phospholipids (OxPLs)?

ATT, combined with chaotropic additives, enhances OxPL ionization:

- Matrix Additives : Add 0.5–2 mM ammonium citrate or trifluoroacetic acid to improve sensitivity in both positive and negative ion modes .

- Target Plate Selection : Use disposable metallized glass/polymer surfaces to reduce chemical noise (10-fold better S/N vs. stainless steel) .

- Validation : Compare spectra with LC-ESI-MS data to confirm OxPL identification (e.g., m/z shifts for hydroperoxide or epoxy derivatives) .

Q. How to resolve contradictions in ATT performance across MALDI systems?

Discrepancies arise from laser wavelength and matrix crystallization:

Q. What experimental designs are suitable for studying ATT’s photophysical properties in DNA damage studies?

ATT exhibits high intersystem crossing efficiency, generating singlet oxygen (¹O₂):

- Photolysis Setup : Irradiate ATT-containing DNA solutions with UVA (320–400 nm). Monitor ¹O₂ production using SOSG fluorescence .

- Damage Quantification : Use LC-MS/MS to detect 8-oxo-dG lesions or comet assays for strand breaks .

Q. How to apply ATT in MALDI imaging mass spectrometry (IMS) for glycolipid detection?

ATT sublimation enables spatially resolved lipid analysis:

- Sublimation Protocol : Deposit ATT via controlled vacuum sublimation onto tissue sections. Optimize thickness (1–2 µm) to avoid delocalization .

- Imaging Parameters : Use high spatial resolution (20 µm step size) and collision-induced dissociation (CID) for structural confirmation .

Methodological Considerations

Q. What are the limitations of ATT in high-throughput MALDI workflows?

- Throughput Constraints : Manual thin-layer preparation is time-consuming. Automate matrix application using piezoelectric sprayers .

- Spectral Interference : ATT adducts ([M+Na]⁺) may overlap with low-mass analytes. Use post-source decay (PSD) or MS/MS to resolve .

Q. How to validate ATT-modified oligonucleotide functionality in antisense assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.